molecular formula C8H11NO3S B13317122 2-(2-Methoxy-1,3-thiazol-5-yl)-2-methylpropanoic acid

2-(2-Methoxy-1,3-thiazol-5-yl)-2-methylpropanoic acid

Cat. No.: B13317122
M. Wt: 201.25 g/mol
InChI Key: AEBVZUQYAVSHHJ-UHFFFAOYSA-N
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Description

2-(2-Methoxy-1,3-thiazol-5-yl)-2-methylpropanoic acid is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxy group at the 2-position and a methylpropanoic acid moiety at the 2-position of the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-1,3-thiazol-5-yl)-2-methylpropanoic acid typically involves the formation of the thiazole ring followed by the introduction of the methoxy and methylpropanoic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent functionalization steps introduce the methoxy and methylpropanoic acid groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-1,3-thiazol-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.

Scientific Research Applications

2-(2-Methoxy-1,3-thiazol-5-yl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-1,3-thiazol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylpropanoic acid groups can enhance the compound’s binding affinity and specificity for these targets. The thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-1,3-thiazole-5-boronic acid
  • 2-Methoxy-1,3-thiazole-5-carbaldehyde
  • 2-Methoxy-1,3-thiazole-5-methanol

Uniqueness

2-(2-Methoxy-1,3-thiazol-5-yl)-2-methylpropanoic acid is unique due to the presence of both the methoxy and methylpropanoic acid groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

2-(2-methoxy-1,3-thiazol-5-yl)-2-methylpropanoic acid

InChI

InChI=1S/C8H11NO3S/c1-8(2,6(10)11)5-4-9-7(12-3)13-5/h4H,1-3H3,(H,10,11)

InChI Key

AEBVZUQYAVSHHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=C(S1)OC)C(=O)O

Origin of Product

United States

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